3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused heterocyclic core comprising triazole and purine moieties. Key structural features include:
- 3-(4-Bromophenyl) substituent: A bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects and enhances molecular polarizability.
- 5,7-Dimethyl groups: Methyl groups at positions 5 and 7 contribute steric bulk and moderate hydrophobicity.
The compound’s molecular formula is inferred as C₂₀H₂₂BrN₆O₂ (based on structural analogs in ), with a molecular weight of approximately 481.34 g/mol.
Properties
Molecular Formula |
C19H21BrN6O2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C19H21BrN6O2/c1-11(2)9-10-25-14-16(23(3)19(28)24(4)17(14)27)26-15(21-22-18(25)26)12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
SZGRGFHNQMKYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another approach includes the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound disrupts the integrity of microbial cell membranes, leading to cell death . In cancer research, it inhibits key enzymes involved in cell cycle regulation and apoptosis, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related triazolopurine-dione derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis:
Substituent Effects at Position 3: The 4-bromophenyl group in the target compound (vs. 4-methoxyphenyl in F722-0589) significantly increases molecular weight (+84.89 g/mol) and lipophilicity (calculated logP: ~3.8 vs. ~2.5 for methoxy). Bromine’s electron-withdrawing nature may alter binding interactions in enzymatic pockets compared to methoxy’s electron-donating effects .
Substituent Effects at Position 9: The 3-methylbutyl chain (shared by the target compound and F722-0589) enhances flexibility and lipid solubility, which may improve bioavailability compared to the rigid 4-chlorobenzyl group in ’s compound .
Core Structure Variations: ’s triazinoindole derivative (with a 4-bromophenyl group) shares the bromine substituent but differs in core structure, highlighting the diversity of bromine-containing heterocycles in drug discovery .
Research Implications
- Target Compound : The combination of bromophenyl and 3-methylbutyl groups suggests a balance between target affinity (via bromine’s polar interactions) and pharmacokinetic properties (via alkyl chain flexibility).
- Synthetic Feasibility : indicates that analogs like F722-0589 are available in milligram quantities, implying scalable synthesis routes for further derivatization .
- Biological Screening : Compounds with 4-bromophenyl groups (e.g., ) are often explored for anticancer or anti-inflammatory activity, suggesting plausible therapeutic avenues for the target compound .
Biological Activity
The compound 3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a synthetic derivative belonging to the class of triazolopyrimidines. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring fused with a purine-like system, which contributes to its biological activities. The presence of bromine and bulky alkyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrN6O2 |
| Molecular Weight | 426.32 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The compound has been shown to exhibit significant biological activity through various mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage .
- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) cells .
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on NSCLC cell lines revealed that the compound effectively inhibited cell proliferation with IC50 values ranging from 1.25 to 2.31 µM. The compound induced G2 phase cell cycle arrest and triggered apoptosis through the activation of caspase pathways .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 1.25 ± 0.23 | G2 phase arrest and apoptosis induction |
| H520 | 1.36 ± 0.27 | FGFR1 inhibition |
| PC9 | 2.14 ± 0.36 | Cell cycle arrest |
Additional Biological Activities
- Antimicrobial Effects : The compound has shown promising results against certain bacterial strains in preliminary screenings.
- Anti-inflammatory Properties : In vivo studies suggest potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
